Durantoside I

Description

Structure

2D Structure

Properties

CAS No. |

53526-67-3 |

|---|---|

Molecular Formula |

C26H32O13 |

Molecular Weight |

552.5 g/mol |

IUPAC Name |

methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C26H32O13/c1-25(33)16(38-17(28)9-8-13-6-4-3-5-7-13)10-26(34)14(22(32)35-2)12-36-24(21(25)26)39-23-20(31)19(30)18(29)15(11-27)37-23/h3-9,12,15-16,18-21,23-24,27,29-31,33-34H,10-11H2,1-2H3/t15-,16+,18-,19+,20-,21-,23+,24+,25+,26+/m1/s1 |

InChI Key |

YRARGBWFOYODHQ-ISBSIBOYSA-N |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Durantoside I: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation, and quantification of durantoside I, an iridoid glycoside of significant interest to the pharmaceutical and scientific communities. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies and quantitative data to support further investigation and application of this bioactive compound.

Principal Natural Sources

This compound is predominantly found in plant species belonging to the Verbenaceae family. The primary sources identified in scientific literature are:

-

Duranta erecta L. (syn. Duranta repens L.) : Commonly known as Golden Dewdrop, Pigeon Berry, or Skyflower, this species is a significant source of this compound. The compound has been isolated from various parts of the plant, including the leaves and stems.[1]

-

Citharexylum spinosum L. (syn. Citharexylum fruticosum L.) : Also known as Fiddlewood, this plant is another notable source of this compound. The compound has been successfully isolated from its dried flowers and leaves.[2][3]

Quantitative Analysis of this compound

A validated Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) detection method has been established for the simultaneous quantification of this compound and other bioactive compounds in Duranta erecta.[4] This method provides a reliable and efficient means for quality control and standardization of plant material and extracts.

| Plant Species | Plant Part | Compound | Concentration (% w/w) | Analytical Method | Reference |

| Duranta erecta L. | Leaves | This compound | Not explicitly stated in abstract | UPLC-PDA | [4] |

| Duranta erecta L. | Aerial Parts | Acteoside | Not explicitly stated in abstract | UPLC-PDA | [4] |

| Duranta erecta L. | Aerial Parts | Isoacteoside | Not explicitly stated in abstract | UPLC-PDA | [4] |

| Duranta erecta L. | Aerial Parts | Quercetin | Not explicitly stated in abstract | UPLC-PDA | [4] |

| Duranta erecta L. | Aerial Parts | Methylapigenin-7-O-β-D-glucopyranuronate | Not explicitly stated in abstract | UPLC-PDA | [4] |

Note: While the referenced study provides a validated method for quantification, the exact percentage yield of this compound from the plant material is not specified in the available abstract. Researchers are encouraged to consult the full publication for detailed quantitative results.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on common phytochemical practices for iridoid glycosides.

3.1.1. Plant Material Preparation

-

Air-dry the collected plant material (leaves, flowers, or stems) in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried plant material into a coarse powder to increase the surface area for solvent extraction.

3.1.2. Extraction

-

Macerate the powdered plant material with methanol or a hydroalcoholic solution (e.g., 80% methanol in water) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

-

Filter the extract to separate the plant debris from the liquid phase.

-

Repeat the extraction process with fresh solvent to ensure exhaustive extraction of the target compounds.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Fractionation and Purification

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to partition into the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Subject the bioactive fractions to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the components.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.

-

Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure compound.

UPLC-PDA Quantification of this compound in Duranta erecta

The following protocol is a summary of the validated UPLC-PDA method for the quantification of this compound.[4]

3.2.1. Instrumentation and Chromatographic Conditions

-

System: Ultra-Performance Liquid Chromatography with Photodiode Array detector.

-

Column: Reverse phase C18 column (e.g., Phenomenex Luna® C18, 2.5µm, 2.0×100mm).[4]

-

Mobile Phase: A binary gradient elution system. The specific gradient program should be referred to in the full publication.

-

Detection: Photodiode Array detector, with the wavelength for this compound quantification set appropriately.

-

Flow Rate and Injection Volume: Optimized for the specific column and system.

3.2.2. Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of pure this compound of a known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to construct a calibration curve.

-

Sample Solution: Accurately weigh the powdered plant material and extract it using a suitable method (e.g., sonication or maceration) with a known volume of solvent. Filter the extract before injection.

3.2.3. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Inject the sample extract into the UPLC system and record the chromatogram.

-

Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthetic and Signaling Pathways

General Biosynthetic Pathway of Iridoid Glycosides

This compound belongs to the class of iridoid glycosides, which are monoterpenoids. Their biosynthesis originates from the isoprenoid pathway.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. This compound | C26H32O13 | CID 131854867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous quantification of five bioactive phenylethanoid, iridoid, and flavonol glycosides in Duranta erecta L.: Ultra performance liquid chromatography method validation and uncertainty measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Iridoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathway of iridoid glycosides, a large class of monoterpenoids with significant pharmacological and ecological importance. Iridoids are characterized by a cyclopentanopyran ring system and are typically found as glycosides in a wide variety of plant families. Their diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects, make them attractive targets for drug development. This document details the enzymatic steps from primary metabolism to the formation of key iridoid intermediates, summarizes critical data, outlines relevant experimental protocols, and provides visual diagrams of the core pathways.

The Core Biosynthesis Pathway: From GPP to Secologanin

The biosynthesis of iridoids originates from the universal C5 precursors of all terpenes, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are generated through the mevalonate (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. The core iridoid pathway begins with the formation of the C10 monoterpene precursor, geranyl pyrophosphate (GPP).

The pathway can be broadly divided into three stages: the formation of the iridoid scaffold, glycosylation and subsequent modifications, and in some cases, cleavage to form secoiridoids.

1.1. Formation of the Iridoid Scaffold

The initial steps involve the conversion of GPP into the cyclic monoterpene scaffold characteristic of all iridoids.

-

GPP to Geraniol: The pathway is diverted from canonical monoterpene synthesis by the action of geraniol synthase (GES) , which hydrolyzes GPP to form the acyclic monoterpene alcohol, geraniol. This is considered a key gatekeeping step.

-

Hydroxylation of Geraniol: Geraniol is then hydroxylated at the C8 position by geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, to produce 8-hydroxygeraniol.

-

Oxidation to 8-Oxogeranial: The alcohol group of 8-hydroxygeraniol is subsequently oxidized in two steps by 8-hydroxygeraniol oxidoreductase (8HGO) to yield the dialdehyde, 8-oxogeranial.

-

Reductive Cyclization: The key step in forming the iridoid's bicyclic structure is catalyzed by iridoid synthase (ISY) . This unusual enzyme performs an NADPH-dependent 1,4-reduction of one of the aldehyde groups in 8-oxogeranial, which generates a reactive enol intermediate that subsequently cyclizes via a Michael addition to form nepetalactol. Nepetalactol is the common precursor to all iridoids.

1.2. Post-Cyclization Modifications and Secoiridoid Formation

Following the formation of the nepetalactol scaffold, a series of oxidative and glycosylation steps lead to the formation of secologanin, a crucial intermediate for the biosynthesis of complex monoterpenoid indole alkaloids (MIAs).

-

Oxidation and Glycosylation: Nepetalactol is oxidized by iridoid oxidase (IO) . The resulting product, 7-deoxyloganetic acid, is then glycosylated by 7-deoxyloganetic acid-O-glucosyl transferase (7-DLGT) to form 7-deoxyloganic acid.

-

Hydroxylation and Methylation: 7-deoxyloganic acid hydroxylase (7-DLH) subsequently hydroxylates 7-deoxyloganic acid to produce loganic acid.

-

Formation of Secologanin: Finally, the cyclopentane ring of loganic acid is cleaved by secologanin synthase (SLS) , a cytochrome P450 enzyme, to yield secologanin. Secoiridoids are derived from this cleavage of the cyclopentane ring.

Two main routes for iridoid biosynthesis have been described: Route I, which proceeds via loganin to secologanin, and Route II, which involves intermediates like 8-epi-iridodial and leads to carbocyclic iridoids such as aucubin and catalpol.

Data Presentation

The following table summarizes the key enzymes involved in the core iridoid biosynthesis pathway leading to secologanin. While extensive quantitative kinetic data is not uniformly available for all enzymes across different species, representative data for Iridoid Synthase is included to provide a quantitative context for this key enzymatic step.

Table 1: Key Enzymes in the Core Iridoid Biosynthesis Pathway

| Enzyme Name (Abbreviation) | Substrate(s) | Product(s) | Cofactor(s) | Source Organism (Example) | Kinetic Parameters (Example) |

| Geraniol Synthase (GES) | Geranyl pyrophosphate (GPP) | Geraniol | - | Catharanthus roseus | Not specified |

| Geraniol 8-hydroxylase (G8H) | Geraniol | 8-hydroxygeraniol | NADPH, O₂ | Catharanthus roseus | Not specified |

| 8-hydroxygeraniol oxidoreductase (8HGO) | 8-hydroxygeraniol | 8-oxogeranial | NAD(P)⁺ | Catharanthus roseus | Not specified |

| Iridoid Synthase (ISY) | 8-oxogeranial | Nepetalactol, Iridodials | NADPH | Nepeta mussinii (NmISY2) | For 8-oxogeranial: Km = 7.3 ± 0.7 µM; kcat = 0.60 ± 0.02 s⁻¹For NADPH: Km = 26.2 ± 5.1 µM; kcat = 0.84 ± 0.06 s⁻¹ |

| Iridoid Oxidase (IO) | Nepetalactol, Iridodials | 7-deoxyloganetic acid | NADPH, O₂ | Catharanthus roseus | Not specified |

| 7-deoxyloganetic acid glucosyltransferase (7-DLGT) | 7-deoxyloganetic acid, UDP-glucose | 7-deoxyloganic acid | - | Catharanthus roseus | Not specified |

| 7-deoxyloganic acid hydroxylase (7-DLH) | 7-deoxyloganic acid | Loganic acid | NADPH, O₂ | Catharanthus roseus | Not specified |

| Secologanin Synthase (SLS) | Loganic acid | Secologanin | NADPH, O₂ | Catharanthus roseus | Not specified |

Experimental Protocols

The discovery and functional characterization of genes in the iridoid biosynthesis pathway is a critical endeavor. Below is a representative protocol for the identification, heterologous expression, and functional assay of a candidate iridoid synthase (ISY) gene.

Protocol: Functional Characterization of a Candidate Iridoid Synthase

Objective: To confirm that a candidate gene encodes a functional iridoid synthase that converts 8-oxogeranial to nepetalactol.

1. Candidate Gene Identification and Cloning:

- Transcriptome Analysis: Perform RNA-sequencing on iridoid-producing tissues (e.g., young leaves) of the target plant species. Identify candidate genes by homology search (BLAST) using known, functionally characterized ISY sequences (e.g., from Catharanthus roseus).

- Gene Amplification and Cloning: Design primers to amplify the full-length open reading frame (ORF) of the candidate gene from cDNA. Clone the amplified ORF into a suitable expression vector, such as pET-32a for E. coli expression, which often includes an N-terminal His-tag for purification.

2. Heterologous Protein Expression and Purification:

- Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Protein Expression: Grow the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours.

- Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation. Purify the soluble His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's protocol. Verify protein purity and size using SDS-PAGE.

3. In Vitro Enzyme Assay:

- Reaction Setup: Prepare a reaction mixture in a glass vial. A typical 200 µL reaction contains MOPS buffer (pH 7.0), the purified enzyme (0.5-5 µg), the substrate 8-oxogeranial (200 µM), and the cofactor NADPH (600 µM).

- Incubation: Incubate the reaction at 30°C for 1-2 hours.

- Product Extraction: Terminate the reaction by adding an equal volume of an organic solvent (e.g., dichloromethane or ethyl acetate). Vortex vigorously to extract the products. Separate the organic phase for analysis.

4. Product Identification by GC-MS:

- Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a suitable capillary column (e.g., DB-5ms).

- GC Method:

- Injector Temperature: 250°C.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Program: Start at 50°C (hold for 2 min), ramp to 130°C at 10°C/min, then ramp to 290°C at 30°C/min (hold for 5-10 min). This program should be optimized for the separation of monoterpene products.

- Injection: Inject 1-2 µL of the organic extract.

- MS Method:

- Ion Source Temperature: 230°C.

- Scan Range: m/z 40-400.

- Data Analysis: Compare the retention times and mass fragmentation patterns of the enzymatic products with those of authentic standards of nepetalactol and iridodials, if available. The mass spectrum of nepetalactol will show characteristic fragments that can be compared to literature values and spectral libraries for positive identification.

Mandatory Visualizations

The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for gene characterization.

Caption: Core biosynthesis pathway of iridoids from Geranyl Pyrophosphate (GPP) to Secologanin.

Caption: Experimental workflow for the identification and functional characterization of a candidate gene.

An In-depth Technical Guide on the Core Physical and Chemical Properties of Durantoside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

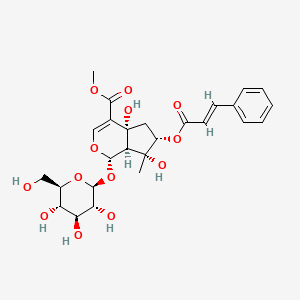

Durantoside I is a naturally occurring iridoid glycoside found in various plant species, notably in the genus Duranta, such as Duranta erecta (also known as Duranta repens)[1][2]. Iridoids are a class of secondary metabolites that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This compound, in particular, has garnered attention for its potential therapeutic properties, including anti-inflammatory and antioxidant effects[3]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known signaling pathway interactions. The information is presented to support further research and development of this promising natural compound.

Physicochemical Properties

This compound is a white powder at room temperature. Its core chemical structure consists of a cyclopentanopyran skeleton characteristic of iridoids, glycosidically linked to a glucose unit, and further esterified with a cinnamic acid moiety.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | [4][5] |

| CAS Number | 53526-67-3 | [4][5] |

| Molecular Formula | C₂₆H₃₂O₁₃ | [4][5] |

| Molecular Weight | 552.5 g/mol | [4][5] |

| Appearance | White Powder | [6] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [6] |

| Boiling Point | 771.6 ± 60.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [6] |

| LogP | -0.5 (Predicted) | [4] |

| Hydrogen Bond Donors | 6 | [6] |

| Hydrogen Bond Acceptors | 13 | [6] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. While a complete, unified dataset is not available in a single source, the following tables compile the expected and reported spectroscopic characteristics.

Table 2: UV-Vis Spectroscopic Data of this compound

| Solvent | λmax (nm) | Chromophore |

| Methanol | ~280 nm | Cinnamic acid moiety |

Note: The UV absorption is primarily attributed to the conjugated system of the cinnamic acid ester group.

Table 3: Infrared (IR) Spectroscopic Data of this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2900 | C-H stretching (aliphatic) |

| ~1710 | C=O stretching (ester) |

| ~1635 | C=C stretching (alkene and aromatic) |

| ~1270 | C-O stretching (ester and ether) |

| ~1070 | C-O stretching (glycosidic bond) |

Table 4: ¹H-NMR Spectroscopic Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.64 | d | 16.0 | H-7' (Cinnamate) |

| 7.50-7.30 | m | Aromatic protons (Cinnamate) | |

| 6.35 | d | 16.0 | H-8' (Cinnamate) |

| 5.80 | d | 6.0 | H-1 |

| 5.20 | m | H-6 | |

| 4.80 | d | 8.0 | H-1'' (Glucose) |

| 4.30-3.20 | m | Glucosyl and aglycone protons | |

| 3.75 | s | -OCH₃ | |

| 2.80 | m | H-9 | |

| 2.50 | m | H-5 | |

| 1.30 | s | CH₃-10 |

Note: The provided ¹H-NMR data is a representative compilation based on typical values for similar iridoid glycosides and may vary slightly depending on experimental conditions.

Table 5: ¹³C-NMR Spectroscopic Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 167.0 | C-9' (Cinnamate C=O) |

| 166.5 | C-11 (Ester C=O) |

| 145.0 | C-7' (Cinnamate) |

| 142.0 | C-3 |

| 134.5 | C-1' (Cinnamate) |

| 130.5 | C-4' (Cinnamate) |

| 129.0 | C-2', C-6' (Cinnamate) |

| 128.2 | C-3', C-5' (Cinnamate) |

| 118.0 | C-8' (Cinnamate) |

| 103.0 | C-4 |

| 98.0 | C-1'' (Glucose) |

| 95.0 | C-1 |

| 80.0-60.0 | Aglycone and Glucosyl carbons |

| 51.5 | -OCH₃ |

| 45.0 | C-9 |

| 40.0 | C-5 |

| 22.0 | C-10 |

Note: The provided ¹³C-NMR data is a representative compilation based on typical values for similar iridoid glycosides and may vary slightly depending on experimental conditions.

Experimental Protocols

Isolation and Purification of this compound from Duranta erecta

The following protocol outlines a general procedure for the extraction and isolation of this compound from the leaves and stems of Duranta erecta.

1. Plant Material Collection and Preparation:

-

Fresh leaves and stems of Duranta erecta are collected and authenticated.

-

The plant material is air-dried in the shade and then ground into a coarse powder.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The fractions are monitored by thin-layer chromatography (TLC) to track the presence of iridoid glycosides. This compound is typically enriched in the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

The this compound-rich fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and analyzed by TLC. Those containing this compound are pooled and concentrated.

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient as the mobile phase.

5. Characterization:

-

The purified this compound is identified and characterized by spectroscopic methods, including UV-Vis, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Spectroscopic Analysis

-

UV-Vis Spectroscopy: A solution of the purified compound in methanol is prepared, and the UV-Vis spectrum is recorded.

-

IR Spectroscopy: An IR spectrum is obtained using a KBr pellet of the dried sample.

-

NMR Spectroscopy: ¹H and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard, and coupling constants (J) are given in Hertz (Hz).

Signaling Pathway Interactions

This compound has demonstrated significant anti-inflammatory activity, which is attributed to its ability to inhibit key enzymes in the arachidonic acid cascade.

Inhibition of the Arachidonic Acid Cascade

Inflammation is a complex biological response, and the arachidonic acid cascade is a central pathway in its mediation. Upon cellular stimulation, phospholipase A₂ releases arachidonic acid from the cell membrane. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and lipoxins.

This compound is believed to exert its anti-inflammatory effects by dually inhibiting both COX-2 and 5-LOX enzymes[7][8][9][10]. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses. By inhibiting these two enzymes, this compound can effectively reduce the production of a broad spectrum of pro-inflammatory mediators.

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Conclusion

This compound is a promising natural product with well-defined physical and chemical properties. Its potential as an anti-inflammatory agent, mediated through the dual inhibition of COX-2 and 5-LOX, makes it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers, consolidating the current knowledge on its characteristics and offering standardized protocols for its study. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential therapeutic applications.

References

- 1. Iridoid glucosides from the leaves and stems of Duranta erecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. This compound | C26H32O13 | CID 131854867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. invivochem.com [invivochem.com]

- 7. Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Durantoside I Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durantoside I is a naturally occurring iridoid glycoside that has been isolated from various plant species, most notably from the genus Duranta, including Duranta erecta (also known as Duranta repens). Iridoid glycosides are a large group of monoterpenoids known for their diverse biological activities. This technical guide provides an in-depth review of the current scientific literature on the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective potential. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development efforts.

Antioxidant Activity

This compound has been investigated for its ability to scavenge free radicals, a key mechanism in mitigating oxidative stress implicated in numerous pathological conditions. The antioxidant capacity of iridoid glycosides isolated from Duranta repens, including compounds structurally similar to this compound, has been quantified using various in vitro assays.

Quantitative Antioxidant Data

| Assay | Compound(s) | IC50 Value | Source |

| DPPH Radical Scavenging | Iridoid glycosides from Duranta repens | 0.481–0.719 mM | [1] |

| Hydroxyl Radical (•OH) Scavenging | Iridoid glycosides from Duranta repens | 4.07–17.21 μM | [1] |

| Total Reactive Oxygen Species (ROS) Inhibition | Iridoid glycosides from Duranta repens | 43.3–97.37 μM | [1] |

| Peroxynitrite (ONOO−) Scavenging | Iridoid glycosides from Duranta repens | 3.39–18.94 μM | [1] |

Note: The cited study evaluated a mixture of six iridoid glycosides from Duranta repens. While this compound is a known constituent, the specific IC50 value for the isolated compound was not individually reported. The provided ranges represent the overall activity of the isolated iridoids.

Experimental Protocols

The antioxidant activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a widely used spectrophotometric method.

Protocol:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be kept in the dark due to its light sensitivity.

-

Test samples of this compound are prepared at various concentrations in the same solvent.

-

An equal volume of the DPPH working solution is added to each sample concentration. A blank containing only the solvent and DPPH is also prepared.

-

The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of each solution is measured at approximately 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Workflow for the DPPH radical scavenging assay.

These assays employ fluorescent or chemiluminescent probes to detect the scavenging of specific reactive species. The general principle involves generating the reactive species in a controlled manner and measuring the ability of the test compound to inhibit the signal produced by the probe upon reaction with the species.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of isolated this compound are limited, related compounds and crude extracts from Duranta erecta have shown potential. For instance, a bioactivity-guided isolation of compounds from Duranta erecta leaves identified constituents that inhibit cyclooxygenases (COXs) and lipoxygenase (LOX), key enzymes in inflammatory pathways[2]. Although this study did not specifically report on this compound, it highlights the potential of iridoids from this plant in modulating inflammatory responses.

Potential Signaling Pathways in Anti-inflammatory Action

Many natural compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. Future research should investigate whether this compound can inhibit these pathways.

Hypothesized anti-inflammatory mechanism of this compound.

Experimental Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a common in vitro model to screen for anti-inflammatory activity.

Protocol:

-

RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at approximately 540 nm.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

An MTT assay is typically performed in parallel to assess cell viability and rule out cytotoxic effects.

Anticancer Activity

Currently, there is a lack of published studies specifically investigating the anticancer activity of isolated this compound. Research has primarily focused on crude extracts of Duranta erecta. For example, some studies have shown that extracts of Duranta erecta exhibit cytotoxic effects against certain cancer cell lines. However, without studies on the isolated compound, the specific contribution of this compound to this activity remains unknown.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated to allow for attachment.

-

The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength between 550 and 600 nm.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Workflow for the MTT cytotoxicity assay.

Neuroprotective Effects

As with anticancer activity, there is currently no direct evidence from published literature on the neuroprotective effects of isolated this compound. However, the antioxidant properties of iridoid glycosides suggest a potential for neuroprotection, as oxidative stress is a major contributor to neurodegenerative diseases.

Experimental Protocol: Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common in vitro model for studying neuroprotective effects.

Protocol:

-

SH-SY5Y cells are cultured and differentiated into a neuronal phenotype, often using retinoic acid.

-

The differentiated cells are pre-treated with various concentrations of this compound.

-

Neurotoxicity is induced using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides.

-

Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

-

Other markers of neuroprotection, such as changes in mitochondrial membrane potential, intracellular ROS levels, and the expression of apoptotic proteins (e.g., Bax, Bcl-2, caspases), can also be measured.

Conclusion and Future Directions

The current body of scientific literature indicates that iridoid glycosides from Duranta species, likely including this compound, possess significant antioxidant properties. However, there is a notable gap in the research concerning the specific anti-inflammatory, anticancer, and neuroprotective activities of isolated this compound. The provided experimental protocols and hypothesized signaling pathways offer a framework for future investigations into the bioactivity of this compound.

To fully elucidate the therapeutic potential of this compound, further research is required to:

-

Isolate and purify this compound to a high degree for bioactivity testing.

-

Determine the specific IC50 values of this compound in a range of antioxidant, anti-inflammatory, anticancer, and neuroprotective assays.

-

Investigate the mechanisms of action, including the modulation of key signaling pathways such as NF-κB and MAPK.

-

Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

Such studies will be crucial for advancing our understanding of this compound and for its potential development as a novel therapeutic agent.

References

The Discovery and Isolation of Durantoside I from Duranta erecta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of durantoside I, an iridoid glycoside found in the plant Duranta erecta. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and presents the spectroscopic information used for its structural elucidation.

Introduction

Duranta erecta L. (Verbenaceae), commonly known as golden dewdrop or pigeon berry, is a species of flowering shrub that has been a subject of phytochemical interest.[1] The plant is known to produce a variety of secondary metabolites, including flavonoids, terpenoids, and iridoid glycosides.[1][2] Among these, the iridoid glycosides, particularly durantosides, have been noted for their potential biological activities.

This compound was first isolated from the leaves and stems of Duranta erecta.[3][4] Iridoid glycosides are a class of monoterpenoids that are of interest to researchers for their diverse pharmacological properties, which can include anti-inflammatory, neuroprotective, and antimicrobial activities. This guide serves as a technical resource for the isolation and study of this compound for potential drug discovery and development applications.

Experimental Protocols

The following protocols are based on the established methodologies for the isolation of iridoid glycosides from Duranta erecta, primarily referencing the work of Takeda et al. (1995).

Plant Material Collection and Preparation

-

Plant Material: Fresh leaves and stems of Duranta erecta L. are collected.[4]

-

Preparation: The plant material is air-dried in the shade for several weeks to reduce moisture content. The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.[5]

Extraction of Crude Methanolic Extract

The initial extraction aims to isolate a broad range of phytochemicals from the prepared plant material.

-

Solvent: Methanol (MeOH) is used as the extraction solvent.

-

Procedure:

-

The powdered plant material is soaked in methanol at room temperature for a period of two weeks.[4] This long maceration period allows for the thorough extraction of constituents.

-

The methanolic solution is filtered to remove the solid plant debris.

-

The extraction process is repeated on the plant residue to ensure maximum yield.

-

The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[5]

-

Solvent Partitioning

Solvent partitioning is employed to separate compounds based on their polarity.

-

Solvents: 90% Methanol and n-hexane are used for the initial cleanup, followed by partitioning between the aqueous methanol residue and n-butanol (n-BuOH).

-

Procedure:

-

The crude methanolic extract is dissolved in 90% aqueous methanol.

-

This solution is then partitioned against n-hexane to remove nonpolar compounds such as fats and waxes. The n-hexane layer is discarded.

-

The 90% methanol layer is concentrated to remove the methanol.

-

The resulting aqueous residue is then partitioned against n-butanol. The iridoid glycosides, including this compound, will preferentially move into the n-butanol fraction.

-

The n-butanol fraction is collected and concentrated under reduced pressure to yield a crude iridoid glycoside-rich extract.[4]

-

Chromatographic Purification

A multi-step chromatographic process is required to isolate pure this compound from the complex mixture of the n-butanol extract.

-

Stationary Phase: Silica gel (70-230 mesh).[1]

-

Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH).

-

Procedure:

-

The dried n-butanol extract is adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using a slurry of silica gel in chloroform.

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a stepwise gradient of increasing methanol concentration in chloroform.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions with similar TLC profiles are combined.

-

Final purification is achieved using reversed-phase preparative HPLC.

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).[4]

-

Procedure:

-

The semi-purified fraction containing this compound from the silica gel column is dissolved in the HPLC mobile phase.

-

The solution is filtered through a 0.45 µm filter.

-

The sample is injected onto the preparative HPLC system.

-

Elution is carried out using a methanol-water gradient, for example, starting with a 1:1 ratio.[4]

-

The elution is monitored using a UV detector at an appropriate wavelength (e.g., 230 nm).[4]

-

The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

-

Data Presentation

Quantitative Data

The following table summarizes the quantitative data from a representative isolation of iridoid glycosides from Duranta erecta stems, as reported by Takeda et al. (1995).

| Parameter | Value | Reference |

| Starting Material (Dried Stems) | 7.1 kg | [4] |

| n-Butanol Soluble Fraction | 231 g | [4] |

| Combined Fraction containing this compound (from Silica Gel Chromatography) | 29.1 mg (from one fraction) + 5.4 mg (from another fraction) | [4] |

Note: The specific yield of pure this compound as a percentage of the starting plant material was not explicitly stated in the reference.

Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated using spectroscopic methods. While the primary literature does not present the data in a tabular format, the expected chemical shifts for key protons and carbons can be inferred from its known structure and general data for iridoid glycosides.

Table 2: Key Spectroscopic Data for this compound

| Data Type | Description |

| ¹H-NMR | Expected signals include those for the olefinic protons of the cinnamoyl group, the anomeric proton of the glucose moiety, and protons of the iridoid skeleton. |

| ¹³C-NMR | Expected signals include those for the carbonyl carbons of the ester and carboxyl groups, carbons of the aromatic ring, the anomeric carbon of the glucose unit, and carbons of the iridoid core. |

| Mass Spec. | The molecular formula of this compound is C₂₆H₃₂O₁₃, with a molecular weight of 552.5 g/mol .[6] |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Duranta erecta.

Potential Bioactivity Context

While a specific signaling pathway for this compound is not yet fully elucidated, iridoid glycosides and extracts from Duranta erecta have demonstrated various biological activities. The following diagram conceptualizes the relationship between the isolated compound and its potential therapeutic applications.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Bioactivity-guided isolation and molecular modeling of the anti-inflammatory constituents from the leaves of Duranta erecta Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iridoid glucosides from the leaves and stems of Duranta erecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chm.bris.ac.uk [chm.bris.ac.uk]

- 5. Phytochemical, Antimicrobial, and Antioxidant Profiles of Duranta erecta L. Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C26H32O13 | CID 131854867 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Durantoside I

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecular mechanism of action for durantoside I has not been extensively elucidated in peer-reviewed literature. This guide provides a comprehensive overview of its potential mechanisms based on its chemical class (iridoid glycoside), reported antioxidant activity, and the known mechanisms of similar natural compounds. The experimental protocols and signaling pathways described represent the standard methodologies that would be employed to investigate its precise mechanism.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside that has been isolated from various plant species, including Duranta erecta and Lantana camara.[1][2][3] Iridoid glycosides are a large group of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[4][5] Preliminary studies have indicated that this compound possesses antioxidant properties, as evidenced by its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity.[6] However, detailed studies on its specific molecular targets and modulation of signaling pathways are currently lacking.

This technical guide will explore the probable anti-inflammatory and neuroprotective mechanisms of this compound, drawing parallels from the established actions of other iridoid glycosides and antioxidant compounds. It will also provide detailed experimental protocols and visual workflows to guide researchers in the systematic investigation of its mechanism of action.

Potential Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. It is plausible that this compound exerts its anti-inflammatory effects through one or more of the following mechanisms.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[7] Many natural products with anti-inflammatory properties have been shown to inhibit the NF-κB signaling cascade.[8]

Hypothesized Mechanism: this compound may inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This would block the nuclear translocation of the p50/p65 NF-κB subunits, thereby downregulating the expression of pro-inflammatory genes.

References

- 1. Iridoid glucosides from the leaves and stems of Duranta erecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical composition and toxicity studies on Lantana camara L. flower essential oil and its in silico binding and pharmacokinetics to superoxide dismu ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04281F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Durantoside I (CAS: 53526-67-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durantoside I, a naturally occurring iridoid glycoside with the CAS number 53526-67-3, has garnered interest in the scientific community for its potential therapeutic properties. Isolated from plant species of the genus Duranta, this compound has demonstrated notable biological activities, including antioxidant, anti-inflammatory, and phytotoxic effects.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a summary of its known biological activities with available experimental data, detailed experimental protocols for its assessment, and a list of current suppliers. Furthermore, this guide explores the potential modulation of key cellular signaling pathways by this compound, drawing on evidence from related iridoid glycosides to propose putative mechanisms of action.

Chemical and Physical Properties

This compound is a complex molecule characterized by a core iridoid structure linked to a glucose moiety and substituted with a cinnamoyl group.[1] Its detailed chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 53526-67-3 | [1][2][3] |

| Molecular Formula | C₂₆H₃₂O₁₃ | [4] |

| Molecular Weight | 552.5 g/mol | [4] |

| IUPAC Name | methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | [4] |

| Appearance | Powder | [1] |

| Purity | >98% (commercially available) | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Storage | Store protected from air and light, refrigerate or freeze (2-8 °C) |

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities. While specific quantitative data for this compound is limited in publicly available literature, its known effects and the activities of structurally related iridoid glycosides provide valuable insights into its potential mechanisms of action.

Antioxidant Activity

Anti-inflammatory Activity

Several iridoid glycosides have demonstrated potent anti-inflammatory properties through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. It is plausible that this compound shares this anti-inflammatory potential. For instance, other iridoid glycosides have been shown to inhibit the phosphorylation and degradation of IκBα, preventing the nuclear translocation of the NF-κB p65 subunit.[6][7] Similarly, inhibition of the phosphorylation of MAPK family members such as p38, ERK1/2, and JNK has been observed with other iridoids.[8][9]

Phytotoxic Activity

This compound has been reported to have an inhibitory activity on the growth of lettuce seedlings.[1] This phytotoxicity could be of interest for the development of natural herbicides or for understanding plant-plant interactions (allelopathy).

Proposed Signaling Pathway Modulation

Based on the activities of other iridoid glycosides, a putative mechanism of action for this compound can be proposed. It is likely that this compound exerts its antioxidant and anti-inflammatory effects through the modulation of the Nrf2, NF-κB, and MAPK signaling pathways.

-

Nrf2 Pathway Activation: Many natural compounds with antioxidant properties activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. It is hypothesized that this compound may activate this pathway, leading to an enhanced cellular antioxidant defense.

-

NF-κB Pathway Inhibition: The anti-inflammatory effects of many iridoid glycosides are mediated through the inhibition of the NF-κB pathway.[1][5][10] It is proposed that this compound may inhibit the activation of IKK, which in turn would prevent the phosphorylation and subsequent degradation of IκBα. This would sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing the transcription of pro-inflammatory genes.

-

MAPK Pathway Inhibition: The MAPK signaling cascades are crucial for cellular responses to a variety of stimuli, including inflammatory signals. Iridoid glycosides have been shown to inhibit the phosphorylation of key kinases in the MAPK pathways (p38, ERK, JNK).[5][8][9] this compound may also target these pathways to exert its anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of this compound's biological activities.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the stock solution to be tested.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

-

For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent used for the sample.

-

For the blank, use 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.

Lettuce Seed Phytotoxicity Assay

Objective: To evaluate the inhibitory effect of this compound on the germination and growth of lettuce seedlings.

Methodology:

-

Sample Preparation: Prepare a series of concentrations of this compound in distilled water or a suitable solvent. If a solvent other than water is used, a solvent control must be included.

-

Assay Setup:

-

Place a filter paper in a Petri dish.

-

Moisten the filter paper with a specific volume (e.g., 5 mL) of the test solution (or control).

-

Place a defined number of lettuce seeds (e.g., 20 seeds) on the moistened filter paper.

-

-

Incubation: Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle) for a specified period (e.g., 5 days).

-

Data Collection: After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.

-

Analysis: Compare the results from the this compound-treated groups with the control group to determine the percentage of inhibition.

Visualization of Proposed Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms by which this compound may modulate key cellular signaling pathways based on the known activities of other iridoid glycosides.

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Caption: Proposed inhibition of NF-κB and MAPK signaling pathways by this compound.

Suppliers

This compound (CAS: 53526-67-3) is available from several chemical suppliers, typically for research and development purposes. A partial list of suppliers includes:

-

BioCrick[2]

-

ChemFaces

-

CymitQuimica[1]

-

InvivoChem

-

Biosynth

-

ChemicalBook[3]

-

Clementia Biotech

-

ChemFarm

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and phytotoxic activities, and strong potential for anti-inflammatory effects. While further research is needed to fully elucidate its mechanisms of action and to obtain more quantitative biological data, the information available on related iridoid glycosides suggests that its therapeutic potential may be mediated through the modulation of the Nrf2, NF-κB, and MAPK signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the properties and applications of this compound.

References

- 1. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C26H32O13 | CID 131854867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iridoid Glycosides Fraction of Folium syringae Leaves Modulates NF-κB Signal Pathway and Intestinal Epithelial Cells Apoptosis in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential of Citharexylum spinosum: A Technical Guide to its Bioactive Compounds

For Immediate Release

GIZA, Egypt – A comprehensive examination of the biological activities of compounds derived from Citharexylum spinosum, commonly known as the fiddlewood tree, reveals a promising array of pharmacological properties, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, consolidates the current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and associated signaling pathways.

Citharexylum spinosum has been a subject of growing interest in the scientific community for its rich phytochemical profile.[1] Studies have led to the isolation and identification of a variety of bioactive compounds, including flavonoids such as quercetin and quercetrin, triterpenoids like oleanolic acid, and various iridoid glycosides, phenylethanoid glycosides, and neolignan glycosides.[1][2] This guide synthesizes the findings from multiple studies to provide a clear and structured overview of the therapeutic potential of these natural products.

Quantitative Analysis of Biological Activities

The biological activities of extracts and isolated compounds from Citharexylum spinosum have been quantified in numerous studies. The following tables summarize the key findings, offering a comparative look at their efficacy in various biological assays.

Table 1: Cytotoxic Activity

The cytotoxic potential of C. spinosum derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.

| Extract/Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| Quercetin | A2780 (Ovarian) | Significant Activity | - | [1] |

| Quercetrin | A2780 (Ovarian) | Moderate Activity | - | [1] |

| EtOAc Extract (Flowers) | HeLa (Cervical) | 96.00 ± 2.85 | - | [2] |

| EtOAc Extract (Trunk Bark) | HeLa (Cervical) | 88.75 ± 2.00 | - | [2] |

| EtOAc Extract (Flowers) | A549 (Lung) | 188.23 ± 3.88 | - | [2] |

| EtOAc Extract (Trunk Bark) | A549 (Lung) | 197.00 ± 4.25 | - | [2] |

| Lamiidoside | HeLa (Cervical) | - | 17.28 ± 1.40 | [2] |

| Caudatoside E | HeLa (Cervical) | - | 19.02 ± 0.90 | [2] |

| Triterpene Pentacyclic Acids & Iridoid Glycosides | HeLa (Cervical) | - | 9.00 - 25.00 | [3] |

Table 2: Antimicrobial Activity

Various extracts and compounds from C. spinosum have demonstrated significant antimicrobial properties. The data is presented as zones of inhibition, which indicate the extent of antimicrobial efficacy.

| Extract/Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| Methanolic Bark Extract | Staphylococcus aureus | 44.5 ± 0.5 | [4] |

| Chloroform Leaves Extract | Staphylococcus aureus | 10.5 ± 0.5 | [4] |

| Distilled Water Extract (Leaves) | Aspergillus niger | 41.83 ± 0.76 | [4] |

| Petroleum Ether Extract (Bark) | Aspergillus oryzae | 11.16 ± 0.28 | [4] |

| Aqueous Methanolic Residue | Various | Significant Activity | [1] |

| Chloroform Extract | Various | Significant Activity | [1] |

| Quercetin | Various | Significant Activity | [1] |

| Quercetrin | Various | Significant Activity | [1] |

Table 3: Antioxidant and Anti-inflammatory Activities

The antioxidant and anti-inflammatory capacities of C. spinosum extracts are notable. The data is presented as IC50 values or percentage of inhibition.

| Activity | Extract | Result | Reference |

| Anti-inflammatory | n-BuOH Extract | IC50: 74.50 µg/mL | [5] |

| Anti-inflammatory | EtOH:H2O 50% Extract | IC50: 109.80 µg/mL | [5] |

| DPPH Radical Scavenging | Chloroform Extract (Leaves) | 82.59 ± 0.66 % | [4] |

| Metal Chelating | Distilled Water Extract (Bark) | 64.2 ± 0.05 % | [4] |

Table 4: Enzyme Inhibitory and Other Activities

Compounds from C. spinosum have also shown inhibitory effects against enzymes like tyrosinase and acetylcholinesterase, as well as antiallergic properties.

| Activity | Extract/Compound | Result | Reference |

| Anti-tyrosinase | EtOAc Extract (Trunk Bark) | 55.0 ± 1.8% inhibition at 100 µg/mL | [2] |

| Anti-tyrosinase | Caudatoside E | 69.3 ± 2.8% inhibition | [2] |

| Anticholinesterase | EtOAc Extract (Trunk Bark) | IC50: 99.97 ± 3.01 µg/mL | [2] |

| Anticholinesterase | Caudatoside E | IC50: 22.38 ± 1.82 µM | [2] |

| Anticholinesterase | Iridoid Glycosides | IC50: 17.19 - 52.24 µM | [2] |

| Antiallergic (β-hexosaminidase release inhibition) | 1,3,6-tri-O-galloyl-β-D-glucopyranose | ~69% | [6] |

| Antiallergic (β-hexosaminidase release inhibition) | Methyl gallate | ~60% | [6] |

| Antiallergic (β-hexosaminidase release inhibition) | Hydroxyquinol | ~56% | [6] |

Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments.

Cytotoxicity Assessment: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

-

Cell Plating: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds or extracts and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of plant extracts and isolated compounds.[1]

-

Inoculum Preparation: A standardized microbial suspension is prepared from a fresh culture of the test organism.

-

Agar Plate Inoculation: The surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria) is uniformly inoculated with the microbial suspension using a sterile cotton swab.

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.

-

Sample Application: A defined volume of the test extract or compound at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining the free radical scavenging activity of a sample.

-

DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep purple color.

-

Reaction Mixture: The test sample, at various concentrations, is mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value, representing the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the inhibitory effect of a sample on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture and Treatment: Macrophage cells are cultured and then treated with the test sample for a certain period before being stimulated with LPS to induce NO production.

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic medium). Nitrite, a stable product of NO oxidation, reacts with the Griess reagent to form a colored azo compound.

-

Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

-

Quantification: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition by the sample is then calculated relative to the LPS-stimulated control.

Visualizing the Processes: Workflows and Pathways

To further elucidate the experimental and biological processes, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for bioactivity screening of C. spinosum.

Caption: Quercetin's inhibition of the TLR4/NF-κB signaling pathway.

Caption: Oleanolic acid's inhibitory effect on the NF-κB pathway.

References

- 1. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. mdpi.com [mdpi.com]

- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Durantosıde I using HPLC-DAD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durantoside I is an iridoid glycoside that has been isolated from plant species such as Duranta erecta (also known as Duranta repens) of the Verbenaceae family.[1][2] Iridoid glycosides are a class of secondary metabolites known for a variety of biological activities, making their quantification in plant extracts and pharmaceutical preparations crucial for quality control and further research. This application note details a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of this compound.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase. In this method, a reversed-phase C18 column is used, where the stationary phase is nonpolar, and a polar mobile phase is employed. A Diode-Array Detector (DAD) is utilized for the detection and quantification of this compound by measuring its absorbance at a specific wavelength. The DAD allows for the acquisition of the entire UV-Vis spectrum of the eluting peaks, ensuring specificity and purity assessment.

Based on the chemical structure of this compound, which contains a cinnamoyl group, a chromophore that strongly absorbs UV light, the optimal wavelength for detection is in the range of 270-280 nm. The extended conjugation in the 3-phenylprop-2-enoyl moiety is the primary determinant of its UV absorption characteristics.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of iridoid glycosides.

-

Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid or phosphoric acid (analytical grade).

-

Reference Standard: this compound standard of known purity.

-

Sample Preparation: Plant material (e.g., leaves or stems of Duranta erecta), extraction solvents (e.g., methanol, ethanol). Solid Phase Extraction (SPE) cartridges (C18) for sample cleanup if necessary. Syringe filters (0.45 µm).

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution: Accurately weigh about 1.0 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a concentration of 100 µg/mL.

-

Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation

-

Extraction: Weigh 1.0 g of powdered, dried plant material and place it in a flask. Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more.

-

Concentration: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Dissolve the dried extract in 5 mL of methanol.

-

Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary. Condition a C18 SPE cartridge with methanol followed by water. Load the reconstituted extract and wash with water to remove polar impurities. Elute this compound with methanol.

-

Final Preparation: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-10 min: 15-30% B10-25 min: 30-60% B25-30 min: 60-15% B30-35 min: 15% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 275 nm (based on the cinnamoyl chromophore) |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the separation of the this compound peak from other components in the sample matrix and by peak purity analysis using the DAD.

-

Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentration of analyte in a sample that can be reliably detected and quantified, respectively. They are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Accuracy: The accuracy of the method is determined by recovery studies. A known amount of this compound standard is added to a sample matrix (spiking), and the percentage of the analyte recovered is calculated.

-

Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by performing multiple analyses of the same sample and expressing the results as the relative standard deviation (RSD).

Quantitative Data Summary

The following table presents hypothetical validation data for the quantification of this compound using the described HPLC-DAD method. These values are representative of what would be expected from a validated method for this type of analysis.

| Validation Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2.0% |

Diagrams

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Durantoside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durantoside I is a naturally occurring iridoid glycoside isolated from plants of the genus Duranta, such as Duranta erecta[1][2][3]. Iridoid glycosides, as a class of bioactive compounds, have garnered significant interest in oncological research due to their potential anticancer properties. Studies have demonstrated that various iridoid glycosides exert cytotoxic and pro-apoptotic effects against a range of cancer cell lines[4][5][6][7]. The cytotoxic mechanisms often involve the induction of apoptosis, cell cycle arrest, and modulation of signaling pathways critical for cancer cell proliferation and survival[4][5][8].